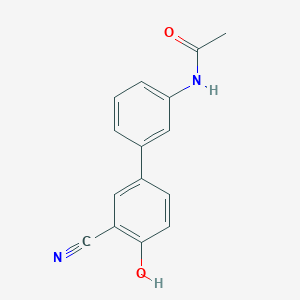

4-(3-Acetylaminophenyl)-2-cyanophenol

Description

4-(3-Acetylaminophenyl)-2-cyanophenol is a substituted phenol derivative characterized by a cyano group at the ortho position (C-2) and a 3-acetylaminophenyl substituent at the para position (C-4). Its molecular formula is C₁₅H₁₂N₂O₂, with a calculated molecular weight of 252.27 g/mol. While direct experimental data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural features suggest applications in pharmaceutical or agrochemical synthesis as an intermediate .

Properties

IUPAC Name |

N-[3-(3-cyano-4-hydroxyphenyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10(18)17-14-4-2-3-11(8-14)12-5-6-15(19)13(7-12)9-16/h2-8,19H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVHBCYPYICELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684836 | |

| Record name | N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-16-7 | |

| Record name | N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylaminophenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by a cyanation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylaminophenyl)-2-cyanophenol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino or cyanophenol groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-Acetylaminophenyl)-2-cyanophenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the cyanophenol group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Cyanophenol (C₇H₅NO)

- Molecular Weight : 119.12 g/mol .

- Key Features: A simpler analog lacking the acetylaminophenyl group. The cyano group at C-2 dominates its reactivity.

- Physical Properties : Melting point 95–98°C ; classified as a Category III toxicant .

- Applications : Used as a building block in organic synthesis.

- Contrast with Target Compound: The absence of the 4-(3-acetylaminophenyl) group in 2-cyanophenol reduces steric hindrance and molecular weight, likely improving solubility in polar solvents. Toxicity differences may arise due to the acetyl group in the target compound, which could mitigate reactivity compared to free amines or unprotected phenols.

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol (C₁₄H₁₀ClNO₂)

- Molecular Weight : ~259.69 g/mol .

- Key Features : Contains 4-chloro and 2-methoxy substituents on the adjacent phenyl ring.

- Electronic Effects: The chloro group (electron-withdrawing) and methoxy group (electron-donating) create a polarized electronic environment, contrasting with the acetylaminophenyl group in the target compound.

- Applications : Likely used in specialized organic reactions or as a research chemical.

- Contrast with Target Compound: The chloro and methoxy substituents may enhance electrophilic substitution reactivity at specific sites, whereas the acetylaminophenyl group in the target compound could direct reactions to different positions. Higher molecular weight and lipophilicity due to the methoxy group may affect bioavailability compared to the target compound.

4-(3-Chloro-2-cyanoanilino)phenyl acetate (C₁₅H₁₂ClN₂O₃)

- Molecular Weight : ~309.72 g/mol (estimated) .

- Key Features: Combines 3-chloro, 2-cyano, and phenyl acetate groups.

- Contrast with Target Compound: The phenyl acetate group introduces hydrolytic instability under basic conditions, unlike the acetylaminophenyl group in the target compound, which is more stable. The chloro and cyano groups may synergistically enhance electrophilic reactivity, whereas the acetylaminophenyl group in the target compound may prioritize hydrogen-bonding interactions.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Electronic Effects: The cyano group in all compounds acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution to specific positions. Computational studies using basis sets like 6-311G** could predict reactivity differences .

Synthetic Considerations: The synthesis of this compound may involve acetylation of a precursor amine, akin to methods described for ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)butanoate (). Protection of the amine group before cyano introduction is likely critical.

Toxicity and Safety: While 2-cyanophenol is a Category III toxicant, the acetyl group in the target compound may reduce acute toxicity by decreasing metabolic activation. However, the cyano group still poses risks, necessitating handling precautions similar to those for 4-(Cyclohexylamino)phenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.